Molecular Weight: A Measurable Structural Distinction from Modern β3-AR Agonists
Mantabegron (C19H27NO2) possesses a molecular weight of 301.42 g/mol, which is notably lower than that of modern, clinically approved β3-AR agonists . This fundamental difference in molecular size is a direct consequence of its unique adamantane scaffold, a structural feature absent in later compounds. This lower molecular weight may influence its physicochemical properties, such as lipophilicity and membrane permeability, and is a key differentiator for researchers studying structure-activity relationships (SAR) within this drug class.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 301.42 g/mol |
| Comparator Or Baseline | Mirabegron: 396.51 g/mol; Vibegron: 444.57 g/mol |
| Quantified Difference | Mantabegron is ~24% lighter than mirabegron and ~32% lighter than vibegron. |
| Conditions | Calculated from standard molecular formula. |
Why This Matters
This distinct molecular property profile makes Mantabegron a superior tool for SAR studies investigating how molecular size and shape impact β3-AR binding and function, a need that cannot be met by heavier, more complex modern analogs.
